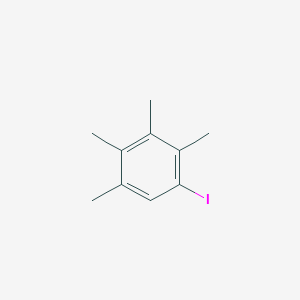

1-Iodo-2,3,4,5-tetramethylbenzene

Description

Overview of Halogenated Aromatic Systems in Advanced Organic Synthesis Research

Halogenated aromatic compounds, or aryl halides, are a cornerstone of modern organic chemistry, characterized by a halogen atom directly bonded to an aromatic ring. numberanalytics.com The introduction of a halogen transforms the chemical reactivity of the aromatic system, rendering these compounds versatile precursors for a multitude of chemical transformations. numberanalytics.com They are integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comiloencyclopaedia.org

The primary method for introducing a halogen to an aromatic ring is through electrophilic aromatic substitution. numberanalytics.commasterorganicchemistry.com In this type of reaction, the aromatic ring is attacked by an electrophile, leading to the substitution of a hydrogen atom. libretexts.org For halogens like chlorine and bromine, a Lewis acid catalyst is typically required to "activate" the halogen, making it a more potent electrophile. masterorganicchemistry.comlibretexts.org Iodination, however, can often be achieved using different reagents and conditions.

The utility of halogenated aromatics lies in their ability to participate in a wide array of subsequent reactions, including nucleophilic aromatic substitution and various metal-catalyzed cross-coupling reactions. numberanalytics.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Significance of Sterically Hindered Aromatic Substrates in Synthetic Methodologies

Sterically hindered aromatic substrates, where bulky substituents are positioned near the reactive site, present unique challenges and opportunities in chemical synthesis. The steric bulk can impede the approach of reagents, slowing down reaction rates and sometimes preventing reactions altogether. However, this steric hindrance can also be exploited to achieve high selectivity in chemical transformations.

In the realm of polyureas, for instance, sterically hindered aromatic diamines react more slowly than their less hindered counterparts, which allows for better control over the curing process and results in materials with enhanced aesthetic qualities. tri-iso.com Similarly, in catalytic reactions, the development of methods for the synthesis of sterically hindered anilines is an area of active research, as these compounds are valuable motifs in medicinal chemistry. rsc.orgacs.org The steric environment around the reaction center often necessitates the design of specialized catalysts and reaction conditions to achieve the desired transformation efficiently. rsc.orgacs.org For example, recent studies have shown that even sterically hindered benzaldehydes can react efficiently under optimized conditions to form N-acyl saccharins. acs.org

Historical Context and Prior Academic Investigations on Polyalkylated Benzene (B151609) Derivatives

Polyalkylated benzene derivatives, such as the tetramethylbenzenes, have been a subject of chemical investigation for well over a century. The Friedel-Crafts reaction, discovered in 1877 by Charles Friedel and James Crafts, provided an early method for the alkylation and acylation of aromatic rings, though it was often plagued by issues of polyalkylation. libretexts.orglibretexts.org

The three isomers of tetramethylbenzene are prehnitene (1,2,3,4-tetramethylbenzene), isodurene (1,2,3,5-tetramethylbenzene), and durene (1,2,4,5-tetramethylbenzene). wikipedia.orgwikipedia.org These compounds occur naturally in coal tar and can be isolated from the reformed fraction of oil refineries. wikipedia.org They can also be synthesized by the methylation of toluene (B28343), xylenes, or trimethylbenzenes. wikipedia.org

Early research into these compounds focused on their fundamental properties and reactions. For example, the Friedel-Crafts acylation of various benzene derivatives was explored in different solvent systems, including early work with ionic liquids in the 1980s. nih.govbeilstein-journals.org

Structure

3D Structure

Propriétés

IUPAC Name |

1-iodo-2,3,4,5-tetramethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13I/c1-6-5-10(11)9(4)8(3)7(6)2/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTRAAIJGQNXGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380301 | |

| Record name | 1-iodo-2,3,4,5-tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54509-71-6 | |

| Record name | 1-Iodo-2,3,4,5-tetramethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54509-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-iodo-2,3,4,5-tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 1 Iodo 2,3,4,5 Tetramethylbenzene

Direct Iodination Strategies on Tetramethylbenzene

Direct iodination introduces an iodine atom onto the aromatic ring of 1,2,3,4-tetramethylbenzene (B1201564). This can be accomplished through various electrophilic and oxidative methods.

Electrophilic Aromatic Iodination Approaches and Reagent Systems

Electrophilic aromatic iodination involves the attack of an electrophilic iodine species on the electron-rich tetramethylbenzene ring. Due to iodine's lower reactivity compared to other halogens, an activating agent or a more potent iodine source is often necessary. thieme-connect.denih.govwikipedia.org

Common reagent systems for this purpose include:

Molecular Iodine (I₂) with a Lewis Acid Catalyst: While molecular iodine itself is a weak electrophile, its reactivity can be enhanced by the presence of a Lewis acid. acsgcipr.org

N-Iodosuccinimide (NIS): NIS is a common and effective electrophilic iodinating agent. acsgcipr.orgorganic-chemistry.org Its reactivity can be further increased by using it in conjunction with a strong acid like trifluoroacetic acid or trifluoromethanesulfonic acid. organic-chemistry.org

1,3-Diiodo-5,5-dimethylhydantoin (DIH): Similar to NIS, DIH serves as an electrophilic iodine source. acsgcipr.orgorganic-chemistry.org

Iodine Monochloride (ICl): This interhalogen compound is more polarized than I₂ and thus a more reactive electrophile. acsgcipr.org

The general mechanism involves the generation of an electrophilic iodine species that is then attacked by the aromatic ring, forming a resonance-stabilized carbocation intermediate (arenium ion). Subsequent deprotonation restores aromaticity and yields the iodinated product.

Oxidative Iodination Protocols

Oxidative iodination methods generate the electrophilic iodine species in situ from a more stable iodine source, typically an iodide salt like potassium iodide (KI), through the action of an oxidizing agent. organic-chemistry.orgmdpi.com This approach is often considered more environmentally friendly and atom-economical. mdpi.com

Several oxidizing systems have been developed for this purpose:

Potassium Iodide and Ammonium Peroxodisulfate: This system, often used in aqueous methanol, provides a simple and acid-free method for iodination. organic-chemistry.org

Potassium Iodide and Hydrogen Peroxide: In the presence of a strong acid, hydrogen peroxide can effectively oxidize iodide to generate the iodinating species. organic-chemistry.orgyoutube.com

Iodine with an Oxidant: Molecular iodine can be activated by various oxidants like nitric acid, sodium periodate, or hydrogen peroxide-urea adducts. wikipedia.orgacsgcipr.orgorganic-chemistry.orgyoutube.com

These protocols offer the advantage of using readily available and inexpensive reagents. The choice of oxidant and reaction conditions can be tailored to the specific substrate and desired outcome.

Regioselective Control in Iodination of Polymethylated Arenes

The directing effects of the four methyl groups on the prehnitene ring play a crucial role in determining the position of iodination. Methyl groups are activating and ortho-, para-directing. In 1,2,3,4-tetramethylbenzene, the two available positions (5 and 6) are sterically hindered to different extents.

The iodination of polymethylated arenes is highly influenced by steric hindrance. organic-chemistry.org The incoming electrophile will preferentially attack the less sterically hindered position. In the case of 1,2,3,4-tetramethylbenzene, the 5-position is flanked by one methyl group, while the 6-position is flanked by two. Therefore, iodination is expected to occur predominantly at the 5-position, leading to the formation of 1-iodo-2,3,4,5-tetramethylbenzene. The use of bulky iodinating reagents can further enhance this regioselectivity. organic-chemistry.org Studies on other polymethylated benzenes have shown that the choice of iodinating agent and reaction conditions can significantly influence the regiochemical outcome. nih.govnih.gov

Indirect Synthetic Routes from Precursor Compounds

Indirect methods involve the synthesis of this compound from a starting material that already contains the tetramethylbenzene core but requires functional group transformation.

Transformations from Amines via Diazotization and Sandmeyer-Type Reactions

The Sandmeyer reaction provides a reliable method for introducing an iodine atom onto an aromatic ring by replacing a primary amino group. nih.govwikipedia.orgorganic-chemistry.org This process involves two key steps:

Diazotization: The starting amine, 2,3,4,5-tetramethylaniline, is treated with a source of nitrous acid (typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric or sulfuric acid) at low temperatures to form the corresponding diazonium salt. thieme-connect.denih.gov

Iodination: The resulting diazonium salt is then treated with a source of iodide ions, most commonly potassium iodide (KI). nih.govstackexchange.com Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination reaction typically proceeds without one. organic-chemistry.orgstackexchange.com The diazonium group is an excellent leaving group (as nitrogen gas), facilitating the nucleophilic substitution by iodide.

This method is particularly useful for synthesizing specific isomers that might be difficult to obtain through direct iodination due to regioselectivity issues.

Halogen Exchange Methodologies on Tetramethylbenzene Derivatives

Halogen exchange reactions, such as the Finkelstein reaction, can be employed to convert an aryl halide into an aryl iodide. manac-inc.co.jp In this context, a bromo- or chloro-tetramethylbenzene derivative could be converted to this compound. This reaction is a nucleophilic substitution where an iodide ion displaces another halogen from the aromatic ring. manac-inc.co.jp

However, for aryl halides, this reaction is generally more challenging than for alkyl halides and often requires specific catalysts or forcing conditions, especially if the ring is not activated by electron-withdrawing groups. google.com Another approach is the metal-halogen exchange, where an organometallic reagent, typically an organolithium compound, reacts with the aryl halide to form a lithiated intermediate, which can then be quenched with an iodine source. wikipedia.orgharvard.edunumberanalytics.com The rate of this exchange is generally faster for iodides and bromides than for chlorides. wikipedia.org

Interactive Data Tables

Table 1: Reagent Systems for Direct Iodination

| Reagent System | Description | Typical Conditions |

| I₂ / Lewis Acid | Employs molecular iodine with a catalyst to enhance electrophilicity. | Varies with Lewis acid |

| N-Iodosuccinimide (NIS) | A common electrophilic iodinating agent. acsgcipr.orgorganic-chemistry.org | Often with a catalytic amount of strong acid (e.g., TFA). organic-chemistry.org |

| Oxidative Iodination | In situ generation of the electrophile from an iodide salt and an oxidant. organic-chemistry.orgmdpi.com | e.g., KI / (NH₄)₂S₂O₄ in aq. MeOH. organic-chemistry.org |

Table 2: Sandmeyer Reaction for Iodination

| Step | Reagents | Purpose |

| 1. Diazotization | 2,3,4,5-Tetramethylaniline, NaNO₂, Strong Acid | Formation of the diazonium salt. thieme-connect.denih.gov |

| 2. Iodination | Potassium Iodide (KI) | Replacement of the diazonium group with iodine. nih.govstackexchange.com |

Derivatization from Organometallic Intermediates (e.g., Grignard, Organolithium)

The synthesis of this compound can be effectively achieved through the use of highly reactive organometallic intermediates, specifically organolithium and Grignard reagents. These methods offer a powerful pathway for forming carbon-iodine bonds with high specificity.

Organolithium Intermediates: Organolithium reagents are highly polar compounds containing a carbon-lithium (C-Li) bond, making them potent nucleophiles and strong bases. wikipedia.org Their synthesis typically involves the reaction of an alkyl or aryl halide with lithium metal. libretexts.orglibretexts.org For the synthesis of this compound, a common strategy involves a lithium-halogen exchange reaction. This process is particularly efficient for converting aryl bromides or iodides into the corresponding organolithium compounds. wikipedia.org

The general steps are:

Formation of the Organolithium Reagent: A precursor, such as 1-bromo-2,3,4,5-tetramethylbenzene, is reacted with an alkyllithium reagent like n-butyllithium or tert-butyllithium. This reaction is typically very fast and is often conducted at low temperatures (e.g., -78 °C) to prevent side reactions. wikipedia.org

Iodination: The resulting 2,3,4,5-tetramethylphenyllithium intermediate is then quenched with an iodine source, such as molecular iodine (I₂), to yield the final product, this compound.

Alternatively, direct metallation can be employed, where 1,2,3,4-tetramethylbenzene (prehnitene) is treated with a strong organolithium base to deprotonate the aromatic ring, followed by iodination.

Grignard Intermediates: Grignard reagents (RMgX) are formed by reacting an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgmnstate.edu The resulting organomagnesium compound is a strong nucleophile and can be used to form new carbon-carbon or carbon-heteroatom bonds. mnstate.edumasterorganicchemistry.com

The synthesis via a Grignard reagent follows these steps:

Formation of the Grignard Reagent: 1-Bromo-2,3,4,5-tetramethylbenzene is reacted with magnesium turnings in anhydrous ether. The magnesium inserts itself between the carbon and bromine atoms to form 2,3,4,5-tetramethylphenylmagnesium bromide. mnstate.eduyoutube.com

Iodination: The Grignard reagent is then reacted with a solution of iodine. The nucleophilic carbon of the Grignard reagent attacks the iodine molecule, displacing bromide to form this compound and magnesium bromoiodide as a byproduct.

Both organolithium and Grignard reagents are highly sensitive to water and protic solvents, which would protonate the reactive intermediate and lead to the formation of the starting tetramethylbenzene. libretexts.org Therefore, all reactions must be carried out under strictly anhydrous conditions.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Achieving a high yield and purity of this compound necessitates careful optimization of several reaction parameters. The principles of optimization observed in the synthesis of other iodoaromatic compounds and related chemical transformations can be applied here. researchgate.netscielo.br Key factors include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

Systematic screening of these variables is crucial to maximize product formation while minimizing side reactions, such as the formation of diiodo compounds or homocoupling products. researchgate.netgoogle.com For instance, the choice of solvent can significantly influence reaction rates and selectivity. scielo.br Similarly, adjusting the amount of the iodinating agent and the temperature can control the extent of the reaction and prevent over-iodination. google.com

The following interactive table illustrates how varying reaction conditions could hypothetically affect the synthesis of this compound, based on general principles of organic synthesis optimization. researchgate.netscielo.br

| Parameter | Value | Hypothetical Yield (%) | Observation |

|---|

Advanced Purification and Isolation Methodologies for Iodoaromatic Compounds

The purification of iodoaromatic compounds like this compound is critical to remove unreacted starting materials, reagents, and byproducts. google.com Given that the product is a solid, several advanced methodologies can be employed.

Recrystallization: This is a primary technique for purifying solid organic compounds. reachemchemicals.com The impure product is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the pure compound crystallizes out, leaving impurities dissolved in the solvent. google.com The choice of solvent is crucial; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. For iodoaromatic compounds, solvents like ethanol, hexane, or toluene (B28343) are often effective. google.com

Column Chromatography: This is a versatile and widely used purification technique that separates compounds based on their differential adsorption onto a stationary phase. reachemchemicals.com For this compound, normal-phase chromatography using silica (B1680970) gel as the stationary phase and a non-polar eluent (e.g., a hexane/ethyl acetate (B1210297) mixture) is typically effective. google.com The non-polar product travels down the column faster than more polar impurities. High-Performance Liquid Chromatography (HPLC) represents a more advanced form of this technique, offering higher resolution and faster separation times. jocpr.com

Distillation: While effective for liquids, distillation is generally not suitable for high-melting-point solids like many iodoaromatic compounds. google.com Purifying these compounds by distillation would require high vacuum conditions to lower the boiling point, and the product is likely to solidify in the condenser, making collection difficult. google.com

The following table compares the primary purification methods for solid iodoaromatic compounds.

| Methodology | Principle of Separation | Advantages | Disadvantages | Applicability to this compound |

|---|---|---|---|---|

| Recrystallization | Differential solubility in a solvent at different temperatures. reachemchemicals.com | Cost-effective, can handle large quantities, yields highly pure crystalline product. google.com | Requires finding a suitable solvent, potential for product loss in the mother liquor. | High. Often the method of choice for final purification. |

| Column Chromatography | Differential adsorption on a solid stationary phase. google.com | Highly effective for separating complex mixtures, applicable to a wide range of compounds. jocpr.com | More time-consuming and expensive (solvents, stationary phase), can be difficult to scale up. | High. Excellent for removing closely related impurities. |

| Sublimation | Phase transition from solid to gas, then back to solid. libretexts.org | Can yield very pure product, solvent-free. | Only applicable to compounds that sublime without decomposition, may not be effective for all impurities. | Moderate. Dependent on the compound's specific thermal properties. |

Table of Mentioned Chemical Compounds

| Common Name | IUPAC Name |

| This compound | This compound |

| Prehnitene | 1,2,3,4-Tetramethylbenzene |

| Isodurene | 1,2,3,5-Tetramethylbenzene |

| Durene | 1,2,4,5-Tetramethylbenzene |

| n-Butyllithium | Butyllithium |

| tert-Butyllithium | tert-Butyllithium |

| Iodine | Iodine |

| Diethyl ether | Ethoxyethane |

| Tetrahydrofuran (THF) | Oxolane |

| Hexane | Hexane |

| Toluene | Toluene |

| Ethanol | Ethanol |

| Ethyl acetate | Ethyl acetate |

| Magnesium | Magnesium |

| Lithium | Lithium |

Application As a Building Block in Complex Molecular Architectures and Synthetic Strategies

Role in the Synthesis of Polysubstituted Arenes

Polysubstituted arenes are fundamental structural motifs in pharmaceuticals, agrochemicals, and functional materials. libretexts.org 1-Iodo-2,3,4,5-tetramethylbenzene is an ideal starting material for generating more complex polysubstituted systems via transition-metal-catalyzed cross-coupling reactions. researchgate.net The iodine atom serves as a handle for introducing new substituents at the C1 position.

Key reactions for this purpose include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly reliable method for forming new carbon-carbon bonds.

Sonogashira Coupling: This method couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.org It is instrumental in synthesizing arylalkynes, which are precursors to many complex conjugated systems. rsc.orgorganic-chemistry.org

Heck Coupling: This reaction forms a substituted alkene by coupling the aryl iodide with an alkene under palladium catalysis.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl iodide and an amine, a crucial transformation in medicinal chemistry.

The steric hindrance provided by the four adjacent methyl groups in this compound can present a challenge, often requiring specialized ligands or more robust catalytic systems to achieve high yields. beilstein-journals.org However, this substitution pattern is also advantageous as it can direct subsequent reactions and impart specific conformational properties to the final product.

Table 1: Cross-Coupling Reactions for Synthesizing Polysubstituted Arenes

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(0) catalyst, Base | C-C |

| Sonogashira | R-C≡CH | Pd(0) catalyst, Cu(I) co-catalyst, Base | C-C (sp) |

| Heck | H₂C=CHR | Pd(0) catalyst, Base | C-C (sp²) |

| Buchwald-Hartwig | R₂NH | Pd(0) catalyst, Base | C-N |

Precursor for Advanced Organic Materials Research (e.g., organic electronics)

The synthesis of advanced organic materials, such as those used in organic light-emitting diodes (OLEDs), photovoltaics, and conductive polymers, relies heavily on the construction of complex, conjugated aromatic systems. mdpi.combeilstein-journals.org Polysubstituted benzenes are foundational to these materials, and the ability to systematically build upon a core structure is essential. mdpi.com

This compound serves as a key precursor in this area. Through reactions like the Sonogashira and Suzuki-Miyaura couplings, it can be linked to other aromatic or vinyl units to create larger, rigid, and electronically active molecules. For instance, hexaarylbenzenes, which have applications in organic electronics, are often synthesized through cycloaddition or coupling reactions of smaller alkyne and aryl units. mdpi.com The tetramethylphenyl moiety can be incorporated to tune the material's properties, such as solubility, solid-state packing, and charge-transport characteristics. Many high-performance materials used in OLEDs are complex, multi-ring aromatic compounds, and the synthetic flexibility offered by aryl iodides is critical to their design and production. researchgate.netbeilstein-journals.org

Utilization in Natural Product Synthesis Scaffolds

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. nih.govrsc.orgresearchgate.net These endeavors often require the assembly of simple building blocks into intricate, polycyclic, and stereochemically rich structures. nih.gov Iodinated aromatic compounds can serve as important scaffolds in these synthetic campaigns.

A relevant example of this strategy is seen in the total synthesis of the complex diterpenoid maoecrystal V, a molecule with significant anticancer activity. nih.govchemistryviews.orgnih.gov In one synthesis, a key step involves the use of a substituted aryl iodide. nih.gov The aryl iodide undergoes a magnesium-iodine exchange to form a highly reactive Grignard reagent, which then adds to a ketone to form a crucial carbon-carbon bond, advancing the synthesis toward the complex target. nih.gov While not involving this compound itself, this approach highlights the strategic utility of using a stable, yet reactive, iodinated aromatic core as a building block to introduce a specific, functionalized aryl group during a late stage of a complex synthesis. The stability of the aryl iodide to a range of reaction conditions, followed by its selective activation for coupling, is a powerful tool for synthetic chemists.

Development of Novel Synthetic Methodologies Employing this compound

The unique structure of this compound, with its significant steric crowding around the reactive C-I bond, makes it an excellent test substrate for developing new and more efficient synthetic methods. Standard cross-coupling conditions may be sluggish with such hindered substrates, prompting researchers to design more active catalysts and optimized reaction conditions.

Recent advancements in catalysis that address these challenges include:

Development of Advanced Ligands: The design of bulky, electron-rich phosphine (B1218219) ligands (e.g., those used in Buchwald-Hartwig amination) and N-heterocyclic carbene (NHC) ligands has led to palladium catalysts with enhanced activity for coupling sterically hindered partners. wikipedia.org

Copper-Free Sonogashira Coupling: While traditionally requiring a copper co-catalyst, concerns about the formation of alkyne homocoupling byproducts have driven the development of copper-free Sonogashira protocols. organic-chemistry.org Testing these new systems on challenging substrates like this compound is crucial for validating their scope and utility.

Direct Arylation: C-H activation strategies that directly couple arenes with aryl halides offer a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized organometallic reagents. researchgate.net Developing catalytic systems that can regioselectively activate a C-H bond in the presence of a hindered aryl iodide like this compound is an active area of research. beilstein-journals.org

Table 2: Catalyst Systems for Hindered Substrates

| Reaction Type | Substrate Type | Catalyst Innovation | Benefit |

| Cross-Coupling | Sterically Hindered Aryl Halides | N-Heterocyclic Carbene (NHC) Ligands | Increased catalyst stability and activity |

| Sonogashira | General Aryl Halides | Copper-Free Systems | Reduced homocoupling side products |

| Suzuki-Miyaura | Sterically Hindered Aryl Halides | Bulky, electron-rich phosphine ligands | Improved reaction rates and yields |

Derivatization for Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Halogen bonding has emerged as a powerful and highly directional interaction for constructing such assemblies. bohrium.comresearchgate.netnih.gov The iodine atom in this compound possesses an electron-deficient region known as a σ-hole, allowing it to act as a potent halogen bond donor to Lewis basic atoms like oxygen or nitrogen. researchgate.net

By derivatizing this compound, for example, by introducing alkyne groups via Sonogashira coupling, chemists can create rigid and geometrically defined synthons. researchgate.net These synthons can then be used in coupling reactions, such as the Eglinton-Glaser coupling, to form large macrocycles or molecular cages. nih.gov The tetramethylbenzene panels would form the walls of the cage, while the iodine atoms, pointing outwards or inwards, could be used to direct further assembly or to bind guest molecules within the cage's cavity through halogen bonding. The interplay between the steric bulk of the tetramethylphenyl groups and the directional nature of the halogen bonds allows for precise control over the final supramolecular architecture. mdpi.com

Computational and Theoretical Studies on 1 Iodo 2,3,4,5 Tetramethylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like 1-Iodo-2,3,4,5-tetramethylbenzene. acs.orgresearchgate.net DFT calculations can predict a variety of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. acs.org

Molecular Orbital Analysis and Electronic Properties

The electronic behavior of this compound is governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating nucleophilic character. Conversely, the LUMO is the region most likely to accept an electron, indicating electrophilic character.

In this compound, the HOMO is expected to be a π-orbital primarily located on the electron-rich tetramethylbenzene ring. The four methyl groups, being electron-donating, increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The LUMO, on the other hand, is likely to have significant contribution from the antibonding σ* orbital of the C–I bond. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The electronic properties of related iodinated aromatic compounds have been investigated using DFT, providing insights that can be extended to this compound. For instance, studies on iodobenzene (B50100) and its derivatives show that the nature and position of substituents significantly influence the energies of the frontier orbitals. acs.org

| Property | Description | Expected Characteristic for this compound |

| HOMO | Highest Occupied Molecular Orbital | Primarily localized on the electron-rich tetramethylbenzene ring; energy is raised by the electron-donating methyl groups. |

| LUMO | Lowest Unoccupied Molecular Orbital | Significant contribution from the C–I σ* antibonding orbital. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relatively small, suggesting potential for high reactivity. |

Electrostatic Potential Surface Mapping and Charge Distribution

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). acs.org For this compound, the ESP map would be expected to show a region of negative potential (typically colored red) associated with the π-system of the aromatic ring, enriched by the electron-donating methyl groups.

Conversely, a region of positive potential (typically colored blue), known as a "sigma-hole," is anticipated on the iodine atom along the extension of the C–I bond. This positive region arises from the anisotropic distribution of electron density around the iodine atom and is a key feature in halogen bonding interactions. The hydrogen atoms of the methyl groups would also exhibit regions of positive potential. These features suggest that the molecule can act as a nucleophile through its aromatic ring and as an electrophile at the iodine and hydrogen atoms.

| Molecular Region | Expected Electrostatic Potential | Implication for Reactivity |

| Aromatic Ring (π-system) | Negative (Electron-rich) | Site for electrophilic attack. |

| Iodine Atom (along C–I axis) | Positive (Sigma-hole) | Site for nucleophilic attack (halogen bonding). |

| Methyl Hydrogens | Positive (Electron-poor) | Potential sites for interaction with nucleophiles. |

Bond Dissociation Energies of the C-I Bond

The bond dissociation energy (BDE) is a measure of the strength of a chemical bond, defined as the enthalpy change required to break the bond homolytically. youtube.comresearchgate.net The C–I bond in iodoarenes is relatively weak compared to other carbon-halogen bonds, which is a key factor in their reactivity. Computational methods, particularly DFT, can provide reliable estimates of BDEs.

Below is a table of experimentally determined C–I bond dissociation energies for some related iodoarenes, which helps to frame the expected value for this compound.

| Compound | C–I Bond Dissociation Energy (kJ/mol) |

| Iodobenzene | 272 |

| 4-Iodotoluene | 270 |

| Iodoethane | 222 |

Data sourced from various chemical literature for comparative purposes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the determination of reaction pathways.

Transition State Characterization and Energy Barrier Calculations

A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to proceed. nih.gov Computational methods can be used to locate and characterize the geometry and energy of transition states. For reactions involving this compound, such as electrophilic substitution or metal-catalyzed cross-coupling reactions, DFT calculations can elucidate the structure of the transition states.

For example, in a hypothetical electrophilic iodination reaction, a transition state would involve the formation of a sigma complex (arenium ion), where the incoming electrophile is bonded to a carbon atom of the aromatic ring, temporarily disrupting its aromaticity. The energy of this transition state would determine the activation energy and, consequently, the rate of the reaction. Theoretical studies on the iodination of benzene (B151609) and its derivatives have shown that the formation of such a sigma complex is a key step. acs.org

Energy Profile Determination for Key Reactions

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile provides a detailed thermodynamic and kinetic picture of the reaction.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the reactivity of chemical compounds based on their molecular structure. While specific QSRR studies focusing exclusively on this compound are not extensively documented in public literature, the principles of QSRR can be readily applied to understand its potential reactivity. Such studies for related compounds, like other halogenated benzenes and polycyclic aromatic hydrocarbons, have been successfully conducted. mdpi.comnih.gov

QSRR models correlate molecular descriptors with a specific measure of reactivity. These descriptors are numerical values that quantify different aspects of a molecule's structure. For this compound, these would include:

Electronic Descriptors: These quantify the electronic properties of the molecule. The presence of the electron-donating methyl groups and the electronegative, yet polarizable, iodine atom significantly influences the electron distribution in the benzene ring. Key descriptors include Hammett constants, partial atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO energy, in particular, is often correlated with susceptibility to electrophilic attack.

Steric Descriptors: These describe the size and shape of the molecule. The four methyl groups and the large iodine atom create considerable steric hindrance around the aromatic ring, which would be quantified using parameters like Taft's steric parameter (Es), molar refractivity (MR), and Verloop's sterimol parameters.

Quantum-Chemical Descriptors: Calculated using computational chemistry methods (e.g., DFT), these include dipole moment, polarizability, and orbital energies, providing a detailed picture of the molecule's electronic structure.

A hypothetical QSRR study on this compound would involve calculating a range of these descriptors and using statistical methods, like multiple linear regression or partial least squares, to build a model that predicts a specific reactivity parameter, such as the rate constant for a substitution reaction. For instance, the reactivity in electrophilic aromatic substitution would be influenced by the activating effect of the four methyl groups, tempered by the deactivating inductive effect and steric bulk of the iodine atom. libretexts.org The position of substitution would also be directed by the combined influence of all five substituents. msu.edu

Table 1: Illustrative Molecular Descriptors for QSRR Analysis of this compound (Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the types of descriptors used in QSRR studies. Actual values would be derived from computational software.)

| Descriptor Type | Descriptor Name | Hypothetical Value | Significance for Reactivity |

| Electronic | HOMO Energy | -8.5 eV | Relates to the ability to donate electrons in a reaction. |

| LUMO Energy | -0.2 eV | Relates to the ability to accept electrons. | |

| Dipole Moment | 1.2 D | Influences intermolecular interactions and solubility. | |

| Steric | Molar Refractivity | 75 cm³/mol | Relates to molecular volume and polarizability. |

| van der Waals Volume | 180 ų | Quantifies the space occupied by the molecule. | |

| Topological | Wiener Index | 850 | Describes molecular branching and compactness. |

Prediction of Spectroscopic Parameters via Theoretical Methods

Theoretical methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy Prediction

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, from which chemical shifts can be derived. nih.gov

For this compound, theoretical calculations would predict the ¹H and ¹³C chemical shifts. The ¹H NMR spectrum is expected to show distinct signals for the aromatic proton and the protons of the four methyl groups. The chemical shift of the lone aromatic proton (H-6) would be influenced by the ortho-iodine and ortho-methyl substituents. The methyl groups, being in different chemical environments, might be distinguishable, particularly in high-resolution spectra or with the use of advanced computational models that account for subtle conformational effects.

¹³C NMR chemical shifts can also be predicted. The shifts for the aromatic carbons would be determined by the attached substituent (I, C, or H) and the nature of the other substituents on the ring. Additivity rules and empirical models provide a quick estimate, but DFT calculations offer a more precise prediction by accounting for the complex interplay of electronic and steric effects. stenutz.euacs.org Recent studies have highlighted the importance of both σ- and π-electronic systems in determining chemical shifts in substituted benzenes, an aspect that DFT calculations can model effectively. chemistryviews.org

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Note: These values are theoretical predictions based on established substituent chemical shift increments and general principles. Actual experimental values may vary. The numbering corresponds to standard IUPAC nomenclature.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 98.5 |

| C2 | - | 141.2 |

| C3 | - | 139.8 |

| C4 | - | 137.1 |

| C5 | - | 138.4 |

| C6 | 7.15 | 130.0 |

| C (from CH₃ at C2) | 2.45 | 24.1 |

| C (from CH₃ at C3) | 2.30 | 21.5 |

| C (from CH₃ at C4) | 2.25 | 20.9 |

| C (from CH₃ at C5) | 2.40 | 23.8 |

Infrared (IR) Spectroscopy Prediction

Computational methods can also simulate the infrared (IR) spectrum of a molecule. This is typically done by first performing a geometry optimization to find the molecule's lowest energy structure. Then, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). github.io Diagonalizing this matrix yields the vibrational normal modes and their corresponding frequencies.

The intensities of the IR absorption bands are proportional to the square of the change in the dipole moment during the vibration. github.io Therefore, computational software can predict not only the position of the peaks (frequencies) but also their relative intensities, generating a full theoretical spectrum that can be compared with experimental data. Molecular dynamics simulations can also be used to generate IR spectra by calculating the Fourier transform of the dipole moment autocorrelation function. youtube.com

For this compound, the predicted IR spectrum would feature characteristic bands corresponding to:

C-H stretching: Aromatic C-H stretch from the single proton on the ring (around 3000-3100 cm⁻¹) and aliphatic C-H stretches from the four methyl groups (typically 2850-3000 cm⁻¹).

C=C stretching: Aromatic ring stretching vibrations, usually appearing in the 1450-1600 cm⁻¹ region.

C-H bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl C-H bonds.

C-I stretching: A low-frequency vibration, typically expected in the 500-600 cm⁻¹ range.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound (Note: These are illustrative predictions based on typical group frequencies. A full computational analysis would provide more precise values for the specific molecular structure.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050 - 3010 | Weak to Medium |

| Aliphatic C-H Stretch | 2980 - 2870 | Medium to Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| C-H Bend | 1460 - 1370 | Medium |

| C-I Stretch | 600 - 500 | Medium to Strong |

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for C-I Bond Functionalization

The carbon-iodine (C-I) bond is a cornerstone of cross-coupling chemistry, yet the significant steric hindrance presented by the four adjacent methyl groups in 1-iodo-2,3,4,5-tetramethylbenzene poses a substantial challenge to standard catalytic protocols. Future research will necessitate the exploration of novel catalytic systems specifically designed to overcome such steric impediments.

A primary avenue of investigation involves the design of metal catalysts with tailored ligand spheres. For instance, palladium-catalyzed reactions, which are workhorses in C-C and C-N bond formation, often falter with sterically demanding substrates. The development of bulky, electron-rich phosphine (B1218219) ligands, such as 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes), has been shown to be critical for the success of coupling reactions involving hindered partners. researchgate.net Similarly, specialized ligands like BoPhoz-type phosphine-aminophosphines have demonstrated superior performance in the asymmetric synthesis of sterically crowded atropisomers. researchgate.net Applying these ligand design principles to catalysts for reactions involving this compound could unlock new synthetic pathways.

Copper-catalyzed cross-coupling reactions represent another promising frontier. nih.gov These systems can sometimes offer complementary reactivity to palladium and may be more tolerant of certain functional groups. Developing Cu(I) catalysts with ligands that can effectively operate within the crowded environment of the tetramethyl-substituted ring will be crucial for expanding the utility of this substrate in C-O, C-S, and C-N bond-forming reactions.

Furthermore, research into iridium-catalyzed C-H activation and functionalization offers a different strategic approach. nih.gov While not directly targeting the C-I bond, such methods could functionalize the methyl groups or the remaining aromatic C-H position, providing alternative routes to complex derivatives that bypass the sterically shielded iodo-substituent.

| Catalyst System | Potential Application for this compound | Key Challenge |

| Palladium with Bulky Ligands | Suzuki, Buchwald-Hartwig, Sonogashira couplings | Overcoming steric clash between substrate and catalyst |

| Copper with Custom Ligands | Ullmann-type C-O, C-S, and C-N couplings | Ligand design to promote reactivity at the hindered C-I bond |

| Iridium Catalysts | C-H borylation or silylation of methyl groups | Directing selectivity away from the C-I bond if desired |

| Nickel Catalysis | Cross-coupling with non-activated electrophiles | Catalyst stability and selectivity under harsh conditions |

Development of Asymmetric Synthesis Strategies Utilizing Iodoaromatic Precursors

The inherent steric bulk of the 2,3,4,5-tetramethylphenyl group makes this compound an intriguing precursor for the development of atropisomeric compounds. Atropisomers are stereoisomers arising from restricted rotation around a single bond, and their synthesis is a burgeoning area of asymmetric catalysis. mdpi.com

Future research will likely focus on atroposelective coupling reactions where the high steric hindrance of the tetramethylphenyl moiety is not a bug, but a feature. mdpi.com By coupling this compound with a suitable planar nucleophile (such as a naphthol or an indole (B1671886) derivative), the rotational barrier in the resulting biaryl system could be high enough to allow for the isolation of stable, non-interconverting atropisomers. The challenge lies in developing chiral catalysts, whether metal-based or organocatalytic, that can control the orientation of the two fragments during the bond-forming event, leading to a high enantiomeric excess of one atropisomer over the other. Chiral phosphoric acids have shown promise in catalyzing such transformations to create axially chiral frameworks. researchgate.netmdpi.com

Moreover, derivatives of this compound could serve as substrates in well-established asymmetric transformations. For example, if the iodo-group is converted to an aldehyde or ketone, subsequent asymmetric reductions (such as the Corey-Bakshi-Shibata reduction) or additions could generate chiral centers. The CBS reduction is known to be effective even for sterically hindered ketones, suggesting its potential applicability in this context. wordpress.com

Integration into Flow Chemistry Methodologies for Efficient Production

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis in terms of safety, efficiency, reproducibility, and scalability. acs.orgacs.org The integration of this compound synthesis and its subsequent functionalization into flow methodologies presents a compelling direction for future research.

The synthesis of the parent compound itself—typically via iodination of 1,2,3,4-tetramethylbenzene (B1201564)—could be optimized in a flow reactor. Such systems allow for precise control over reaction time, temperature, and stoichiometry, which can minimize the formation of di-iodinated or other byproducts. Many reactions involving halogens are highly exothermic, and the superior heat exchange capacity of microreactors significantly improves the safety profile. researchgate.net

Subsequent functionalization reactions, such as metal-catalyzed cross-couplings, could also be translated to flow processes. researchgate.net Pumping a solution of this compound and a coupling partner through a heated tube packed with a heterogeneous catalyst (e.g., palladium on a solid support) could enable efficient, continuous production of derivatives. This approach simplifies purification, allows for easy catalyst recycling, and is amenable to automation and high-throughput screening of reaction conditions. vapourtec.comresearchgate.net The precise control offered by flow systems is particularly advantageous for reactions that are sensitive to air or moisture or that involve unstable intermediates. acs.org

Addressing Steric and Electronic Challenges in Advanced Functionalization

The primary challenge in the advanced functionalization of this compound is its profound steric hindrance. The four methyl groups flank the iodine atom, creating a crowded environment that severely restricts the approach of reagents and catalysts. This steric shield can dramatically slow down or completely inhibit reactions that proceed through traditional bimolecular transition states (e.g., SN2-type substitutions). youtube.com

Future research must focus on strategies to circumvent this steric blockade. One approach is to use smaller, more reactive reagents or catalysts that have a lower steric profile. Another is to employ reaction conditions, such as high temperatures or pressures, to overcome the activation energy barrier imposed by steric repulsion, a strategy well-suited to robust flow reactors.

The electronic properties of the ring also play a critical role. The four methyl groups are electron-donating, which increases the electron density of the aromatic ring. This makes the ring more susceptible to electrophilic attack but deactivates the C-I bond towards certain types of nucleophilic substitution and oxidative addition—a key step in many palladium-catalyzed cycles. Understanding and modulating this electronic effect is key. For example, catalyst systems must be sufficiently reactive to break the electron-rich, and thus stronger, C-I bond. This interplay between steric bulk and electronic activation presents a complex optimization problem for chemists. youtube.com

Potential for Derivatization into Scaffolds for Fundamental Chemical Biology Research

The unique combination of a reactive handle (the iodo group) and a bulky, lipophilic moiety (the tetramethylphenyl group) makes this compound a valuable building block for chemical biology. Its future potential lies in its derivatization to create molecular probes and scaffolds for investigating biological systems.

Using the C-I bond as a point of attachment, primarily through Suzuki-Miyaura or Sonogashira cross-coupling reactions, the sterically demanding tetramethylphenyl group can be installed onto a wide variety of molecules. acs.org This strategy could be used to:

Develop Fragment-Based Drug Discovery (FBDD) Libraries: The tetramethylphenyl group can serve as a large, rigid, and lipophilic fragment to probe deep, greasy pockets in target proteins that are often challenging to address with smaller, more polar fragments. acs.org

Create Steric Probes: By incorporating this group into known enzyme inhibitors or receptor ligands, researchers can systematically study the steric tolerance of binding sites. A loss of affinity or activity upon its introduction would provide clear evidence of steric clashes, helping to map the topography of a protein's active site.

Construct 3-D Scaffolds: The rigid nature of the aromatic ring can serve as an anchor point for building complex, three-dimensional molecules. By functionalizing the methyl groups or the available aromatic position, a simple 2-D precursor can be elaborated into a scaffold with defined vectors for exploring chemical space. acs.org

Q & A

Q. What are the optimal synthetic routes for preparing 1-Iodo-2,3,4,5-tetramethylbenzene?

The synthesis typically involves iodination of a tetramethylbenzene precursor. A common method uses iodine and periodic acid under controlled conditions to achieve regioselective substitution. For example, iodination of 1,2,3,5-tetramethylbenzene (a structural isomer) with iodine and periodic acid in acetic acid yields the desired product after purification. Reaction conditions such as temperature (60–80°C) and stoichiometric ratios (1:1.2 molar ratio of substrate to iodine) are critical to minimize diiodination byproducts. Recrystallization from ethanol or hexane is recommended for purification .

Q. How can the structure of this compound be confirmed experimentally?

A combination of spectroscopic and crystallographic techniques is essential:

- NMR spectroscopy : H NMR reveals methyl group splitting patterns (e.g., singlet for para-substituted methyl groups).

- X-ray crystallography : Single-crystal analysis confirms the spatial arrangement of iodine and methyl groups. For example, the compound crystallizes in the chiral space group , with C–I bond lengths of ~2.097 Å and steric distortions in bond angles due to methyl-iodine repulsion .

- Mass spectrometry : High-resolution MS confirms the molecular ion peak () and isotopic pattern characteristic of iodine.

Q. What purification strategies are effective for isolating this compound?

Recrystallization using non-polar solvents (e.g., hexane) or mixed solvents (ethanol/water) is preferred to remove unreacted starting materials and diiodinated impurities. Column chromatography on silica gel with a hexane/ethyl acetate gradient (95:5) can further resolve closely eluting byproducts. Monitoring via TLC (Rf ~0.6 in hexane) ensures purity .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The bulky methyl groups adjacent to the iodine atom create significant steric hindrance, limiting accessibility for metal catalysts (e.g., Pd in Suzuki couplings). Electronic effects from the electron-donating methyl groups reduce the electrophilicity of the iodine, necessitating stronger bases (e.g., CsCO) or elevated temperatures (80–100°C) to activate the C–I bond. Computational studies (DFT) can model these effects by analyzing frontier molecular orbitals and transition-state geometries .

Q. Can this compound serve as a donor in charge-transfer phosphorescence materials?

Yes, its electron-rich aromatic system enables charge-transfer (CT) interactions with electron-deficient acceptors (e.g., fluorinated aromatics). Co-crystallization with acceptors like 1,2,4,5-tetracyanobenzene induces CT phosphorescence at room temperature. The emission wavelength depends on the donor-acceptor pair’s electronic coupling strength, which can be tuned via substituent modifications. X-ray crystallography and time-resolved spectroscopy are critical for characterizing these co-crystals .

Q. How can computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) provide insights into:

- Electrostatic potential maps : Highlight regions of high electron density near iodine and methyl groups.

- HOMO-LUMO gaps : Predict reactivity trends (e.g., smaller gaps correlate with higher electrophilicity).

- Non-covalent interactions (NCI) : Identify steric clashes between methyl and iodine substituents, which align with crystallographic observations .

Q. What strategies mitigate challenges in synthesizing derivatives of this compound?

- Directed ortho-metalation : Use directing groups (e.g., –OMe) to bypass steric hindrance for functionalization.

- Ultrasound-assisted reactions : Enhance reaction rates by improving reagent diffusion in sterically congested systems.

- Halogen exchange : Replace iodine with other halogens (e.g., Br via Finkelstein reaction) to diversify reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.